
4-(tert-Butyl)nicotinaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(tert-Butyl)nicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes It features a tert-butyl group attached to the fourth position of the nicotinaldehyde structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)nicotinaldehyde typically involves the formylation of 4-tert-butylpyridine. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction proceeds under controlled temperature conditions to yield the desired aldehyde.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.
化学反应分析
Types of Reactions
4-(tert-Butyl)nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl group can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or CrO3 in the presence of sulfuric acid.
Reduction: NaBH4 in methanol or LiAlH4 in anhydrous ether.
Substitution: Electrophilic reagents like halogens or nitrating agents under controlled conditions.
Major Products Formed
Oxidation: 4-(tert-Butyl)nicotinic acid.
Reduction: 4-(tert-Butyl)nicotinyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
4-(tert-Butyl)nicotinaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 4-(tert-Butyl)nicotinaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which are important in biochemical pathways. Additionally, the tert-butyl group can influence the compound’s lipophilicity, affecting its interaction with cell membranes and proteins.
相似化合物的比较
Similar Compounds
4-tert-Butylbenzaldehyde: Similar in structure but lacks the pyridine ring.
4-tert-Butylpyridine: Lacks the aldehyde group but shares the pyridine ring and tert-butyl group.
Nicotinaldehyde: Lacks the tert-butyl group but shares the aldehyde and pyridine ring.
Uniqueness
4-(tert-Butyl)nicotinaldehyde is unique due to the presence of both the tert-butyl group and the aldehyde functional group on the nicotinaldehyde scaffold. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
属性
CAS 编号 |
1211583-57-1 |
|---|---|
分子式 |
C10H13NO |
分子量 |
163.22 g/mol |
IUPAC 名称 |
4-tert-butylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H13NO/c1-10(2,3)9-4-5-11-6-8(9)7-12/h4-7H,1-3H3 |
InChI 键 |
MDVFXHYSGONCSV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=C(C=NC=C1)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


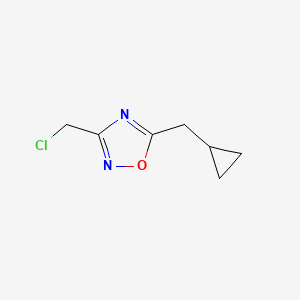
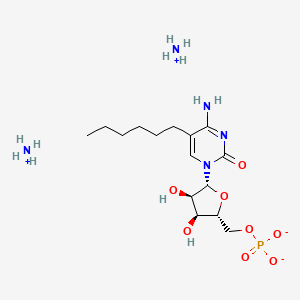

![(3S,10s,13r,17r)-17-[(1r)-1,5-dimethyl-4-methylene-hexyl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1h-cyclopenta[a]phenanthren-3-ol](/img/structure/B13110755.png)
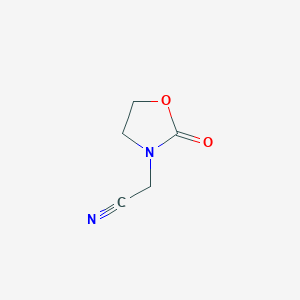


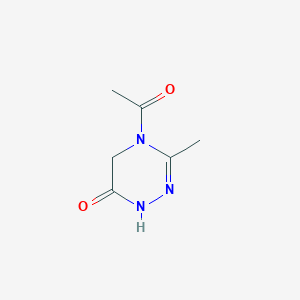

![7-methyl-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one](/img/structure/B13110805.png)
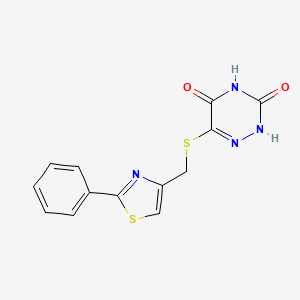

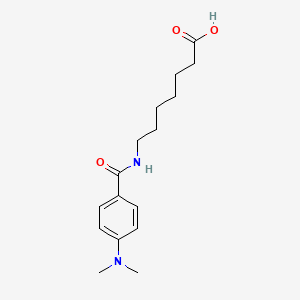
![7-Isopropyl-5,6-dihydroimidazo[1,2-a]pyrimidine](/img/structure/B13110827.png)
